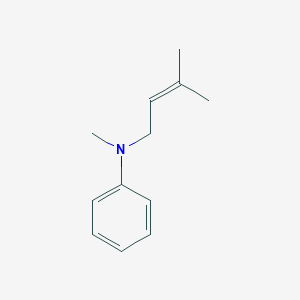

Benzenamine, N-methyl-N-(3-methyl-2-butenyl)-

Description

Benzenamine, N-methyl-N-(3-methyl-2-butenyl)-, is a tertiary amine derivative characterized by a benzenamine (aniline) backbone substituted with a methyl group and a 3-methyl-2-butenyl group at the nitrogen atom. This compound is notable for its role in synthesizing aryl-substituted amines via palladium-catalyzed coupling reactions. The synthetic route involves coupling 3-haloanilines with olefinic precursors, followed by deprotection of the benzamide group under acidic conditions . Its structural features, including the electron-donating methyl group and the alkenyl chain, influence its reactivity in forming coordination complexes and directing C–H bond functionalization.

Properties

CAS No. |

10229-37-5 |

|---|---|

Molecular Formula |

C12H17N |

Molecular Weight |

175.27 g/mol |

IUPAC Name |

N-methyl-N-(3-methylbut-2-enyl)aniline |

InChI |

InChI=1S/C12H17N/c1-11(2)9-10-13(3)12-7-5-4-6-8-12/h4-9H,10H2,1-3H3 |

InChI Key |

FDBSOIBJOUFELM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCN(C)C1=CC=CC=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Methyl-2-buten-1-ol and Related Intermediates

3-Methyl-2-butenyl moiety is typically introduced via its alcohol or halide derivatives. One reliable method involves the isomerization of 3-methyl-3-buten-1-al to 3-methyl-2-buten-1-al, which can subsequently be reduced to the corresponding alcohol.

Isomerization Process : 3-Methyl-3-buten-1-al is isomerized in the presence of acidic or basic catalysts such as phosphoric acid or tertiary amines at temperatures ranging from 50° to 250° Celsius. The reaction can be conducted continuously or batchwise with residence times from 10 seconds to 300 minutes. This method yields 3-methyl-2-buten-1-al with high purity and yield, minimizing side reactions like polymerization or resinification.

Reduction to Alcohol : The aldehyde product can be reduced to 3-methyl-2-buten-1-ol using standard reduction protocols (e.g., catalytic hydrogenation or hydride reagents), providing the key electrophilic intermediate for alkylation.

| Parameter | Conditions/Details |

|---|---|

| Catalyst | Phosphoric acid, tertiary amines |

| Temperature Range | 50° to 250° C (preferably 120° to 225° C) |

| Pressure | Atmospheric or superatmospheric |

| Residence Time | 10 seconds to 300 minutes (preferably 1-5 minutes) |

| Yield | Up to 97% conversion, high purity |

| Isolation Method | Fractional distillation |

N-Alkylation of Benzenamine with 3-Methyl-2-butenyl Derivatives

Hydroamination of 3-Methyl-1,2-butadiene with Anilines

A modern, atom-economical approach involves the palladium-catalyzed hydroamination of 3-methyl-1,2-butadiene with primary aryl amines (anilines), producing N-(3-methyl-2-butenyl)anilines under mild conditions.

Catalyst System : Alicyclic 3-iminophosphine ligands with palladium complexes (e.g., [(3IPtBu)Pd(allyl)]OTf) catalyze the hydroamination efficiently at ambient temperature for non-halogenated anilines and at elevated temperatures (around 70° Celsius) for halogenated substrates.

Reaction Conditions : The reaction typically proceeds in benzene or benzene-d6 solvent to avoid catalyst deactivation. After initial hydroamination, triflic acid is added and the mixture heated to promote rearrangement to the desired N-(3-methyl-2-butenyl)aniline.

Selectivity and Yield : High conversion rates (>98%) to branched allylic amines (kinetic products) are achieved within 12–20 hours. Halogenated anilines show moderate yields with minor linear product formation.

Application to N-Methyl Anilines : Although the study primarily focuses on aniline derivatives, analogous N-alkylation with N-methylaniline is feasible under similar catalytic conditions to yield N-methyl-N-(3-methyl-2-butenyl)benzenamine.

| Step | Conditions/Details |

|---|---|

| Catalyst | [(3IPtBu)Pd(allyl)]OTf (5 mol%) |

| Solvent | Benzene or benzene-d6 |

| Temperature | 25° C for non-halogenated; 70° C for halogenated |

| Reaction Time | 12–20 hours |

| Acid Additive | Triflic acid (10 mol%) post hydroamination |

| Conversion | Up to 98% |

| Product | Branched N-(3-methyl-2-butenyl)anilines |

Traditional N-Alkylation Using Alkyl Halides or Alcohols

Another classical method involves:

Alkylation of N-methylaniline with 3-methyl-2-butenyl halides or activated esters under basic or catalytic conditions.

Activation of 3-Methyl-2-buten-1-ol : The alcohol can be converted to a better leaving group (e.g., acetate or halide) using acetic anhydride or halogenating agents, facilitating nucleophilic substitution by the aniline nitrogen.

Reaction Conditions : Typically performed with inorganic bases (e.g., sodium hydroxide or potassium carbonate) or phase transfer catalysts, under reflux or mild heating.

Purification : The crude product is purified by extraction and chromatographic methods to isolate the target N-methyl-N-(3-methyl-2-butenyl)benzenamine.

Supporting Synthetic Steps and Purification

Preparation of 3-Methyl-2-butenyl Acetate : Synthesized by reacting 3-methyl-2-buten-1-ol with acetic anhydride in the presence of inorganic base catalysts, followed by purification steps involving aqueous bisulfite or base washes to remove impurities.

Isolation Techniques : Fractional distillation and liquid chromatography are commonly employed for purification of intermediates and final products to achieve high purity.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Isomerization of 3-methyl-3-buten-1-al to 3-methyl-2-buten-1-al | 3-methyl-3-buten-1-al, acid/base catalyst | 50–250° C, 10 sec–300 min, phosphoric acid/tertiary amines | High purity, high yield | Requires careful temperature control |

| Palladium-catalyzed hydroamination | 3-methyl-1,2-butadiene, aniline derivatives | Pd complex, benzene solvent, 25–70° C, triflic acid | Atom-economical, mild conditions | Catalyst cost, longer reaction time |

| N-alkylation with activated 3-methyl-2-butenyl esters/halides | N-methylaniline, 3-methyl-2-butenyl acetate/halide | Base catalysis, reflux | Straightforward, scalable | Possible side reactions, purification needed |

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-methyl-N-(3-methyl-2-butenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring is substituted with various electrophiles like halogens, nitro groups, or sulfonic acid groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Corresponding amine.

Substitution: Halogenated, nitrated, or sulfonated derivatives of the aromatic ring.

Scientific Research Applications

Benzenamine, N-methyl-N-(3-methyl-2-butenyl)- has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the production of dyes, pigments, and pharmaceuticals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

Industry: Utilized in the manufacture of specialty chemicals, including agrochemicals and polymers.

Mechanism of Action

The mechanism of action of Benzenamine, N-methyl-N-(3-methyl-2-butenyl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the 3-methyl-2-butenyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Methyl-N-((pyridine-2-yl)methyl)benzeneamine

- Structure : Contains a pyridinylmethyl substituent instead of the 3-methyl-2-butenyl group.

- Role in Catalysis : Forms Cd(II) and Zn(II) complexes used in methyl methacrylate (MMA) polymerization. Polymers synthesized with these catalysts exhibit high glass transition temperatures (Tg ≈ 130°C), attributed to their ability to produce syndiotactic PMMA .

- Comparison : The pyridine moiety enhances metal coordination efficiency compared to the alkenyl group in the target compound, leading to higher thermal stability in resulting polymers.

N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine

- Structure : Features a benzyl group and two butenyl chains attached to the nitrogen.

- Molecular Weight : 215.33 g/mol, significantly higher than the target compound due to the additional substituents .

- Applications: Primarily noted in safety data sheets for its hazardous properties, emphasizing the impact of structural complexity on handling requirements .

N,N,3-Trimethylbenzenamine

- Structure : Substituted with three methyl groups (two on nitrogen, one on the benzene ring).

- Thermodynamic Properties : Exhibits a gas-phase enthalpy of formation (ΔfH°gas) of 135.2 kJ/mol, reflecting increased stability from electron-donating methyl groups .

- Comparison: The absence of an alkenyl chain reduces its utility in coupling reactions but enhances solubility in non-polar solvents due to higher hydrophobicity.

N-Phenylmethylene Benzenamine N-Oxide Derivatives

- Structure : Contains a nitrone group (-CH=N(O)-) instead of a tertiary amine.

- Thermochemical Data : These compounds exhibit strong N–O bond dissociation enthalpies (~300 kJ/mol), critical in photochemical and polymerization applications .

- Comparison : The nitrone group introduces oxidative reactivity, contrasting with the target compound’s reductive coupling behavior.

Data Table: Key Properties of Benzenamine Derivatives

Structural and Functional Insights

- Electronic Effects : Electron-donating groups (e.g., methyl, pyridinyl) enhance metal coordination and catalytic activity, while alkenyl chains facilitate coupling reactions .

- Steric Considerations : Bulky substituents (e.g., benzyl groups) may hinder reaction kinetics but improve polymer stability .

- Thermodynamic Stability : Methyl groups increase hydrophobicity and thermal stability, whereas nitrone derivatives prioritize oxidative reactivity .

Biological Activity

Benzenamine, N-methyl-N-(3-methyl-2-butenyl)-, also known as 3-methyl-2-butenylbenzene, is a compound of increasing interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H15N

- Molecular Weight : 175.25 g/mol

- CAS Number : 20572-17-2

The compound features a benzene ring substituted with a N-methyl-N-(3-methyl-2-butenyl) group, which influences its biological interactions.

Biological Activity Overview

The biological activity of Benzenamine, N-methyl-N-(3-methyl-2-butenyl)- has been evaluated in various studies focusing on its antimicrobial, anticancer, and cytotoxic properties.

1. Antimicrobial Activity

Research indicates that derivatives of Benzenamine exhibit significant antimicrobial properties against various bacterial strains. A study evaluating similar compounds found that certain derivatives demonstrated submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| 3-Methyl-2-butenylbenzene | S. aureus | < 1.0 |

| 3-Methylbut-2-en-1-ol | E. coli | 32 |

| 4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine | MRSA | < 0.5 |

2. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has shown promise against several cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the inhibition of specific enzymes that are crucial for cancer cell proliferation.

In one study, derivatives with specific substituents on the benzene ring were found to enhance anticancer activity significantly compared to their parent compounds .

| Cell Line | IC50 (µM) | Comparison to Control |

|---|---|---|

| HepG2 | 4.85 | Comparable to Doxorubicin |

| HeLa | 0.75 | Superior to many tested compounds |

The biological activity of Benzenamine, N-methyl-N-(3-methyl-2-butenyl)- can be attributed to its ability to interact with various molecular targets:

- Receptor Binding : The compound may bind to specific receptors involved in cell signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit enzymes like CK2, which are implicated in cancer progression .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, a series of synthesized derivatives were tested for their efficacy against cancer cell lines. The study demonstrated that modifications in the chemical structure significantly impacted the potency of the compounds against HepG2 cells, with some derivatives achieving IC50 values below those of established chemotherapeutic agents .

Case Study 2: Antimicrobial Spectrum

Another research effort focused on evaluating the antimicrobial spectrum of Benzenamine derivatives against gram-positive and gram-negative bacteria. The findings revealed that certain modifications led to enhanced activity against resistant strains, highlighting the potential for developing new antibacterial agents from this compound .

Q & A

What are the recommended synthetic routes for Benzenamine, N-methyl-N-(3-methyl-2-butenyl)-, and how can reaction conditions be optimized?

Basic Research Question

Methodological Answer:

The compound can be synthesized via alkylation of N-methylaniline with 3-methyl-2-butenyl bromide under basic conditions. Key optimization parameters include:

- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .

- Solvent choice : Polar aprotic solvents like DMF or THF improve reactivity while minimizing side reactions.

- Temperature control : Moderate heating (60–80°C) balances reaction rate and byproduct formation.

Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield (70–85%). Validate purity using TLC and HPLC (C18 column, UV detection at 254 nm) .

How can spectroscopic techniques confirm the structural integrity of Benzenamine, N-methyl-N-(3-methyl-2-butenyl)-?

Basic Research Question

Methodological Answer:

- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC). For example, the allylic protons of the 3-methyl-2-butenyl group appear as a multiplet at δ 5.1–5.3 ppm, while N-methyl signals resonate at δ 3.0–3.2 ppm .

- IR spectroscopy : Confirm N–C stretching vibrations (~1,200 cm⁻¹) and C=C absorption (~1,650 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) should match the exact mass (C₁₂H₁₇N: 175.1361 g/mol) with <2 ppm error .

How can discrepancies in reported boiling points or solubility data be resolved?

Advanced Research Question

Methodological Answer:

Discrepancies often arise from measurement techniques or impurities. To resolve:

- Cross-reference databases : Compare NIST Chemistry WebBook data (e.g., boiling point, vapor pressure) with experimental DSC/TGA results .

- Validate solubility : Use shake-flask methods in solvents (e.g., DMSO, ethanol) at 25°C, followed by UV-Vis quantification.

- Purity assessment : Combine GC-MS and elemental analysis to rule out contaminant effects .

What computational strategies predict the reactivity of Benzenamine, N-methyl-N-(3-methyl-2-butenyl)- in nucleophilic environments?

Advanced Research Question

Methodological Answer:

- DFT calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to map electron density and identify reactive sites (e.g., allylic carbons).

- Molecular dynamics (MD) : Simulate solvent interactions (e.g., water, acetonitrile) to assess stability.

- Reaction pathway modeling : Explore intermediates using transition state theory (IRC analysis) .

How can biological activity assays be designed to evaluate this compound’s potential as a pharmacophore?

Advanced Research Question

Methodological Answer:

- In vitro cytotoxicity : Use MTT assays on A549 lung cancer cells (IC₅₀ determination) .

- Enzyme inhibition : Screen against kinases or cytochrome P450 isoforms via fluorometric assays.

- Structure-activity relationship (SAR) : Modify the 3-methyl-2-butenyl chain and compare bioactivity using ANOVA .

What analytical methods identify degradation products under oxidative or photolytic conditions?

Advanced Research Question

Methodological Answer:

- Forced degradation : Expose to UV light (254 nm) or H₂O₂ (3% v/v) at 40°C for 24 hours.

- HPLC-MS/MS : Use a C18 column (gradient: 0.1% formic acid in acetonitrile/water) coupled with Q-TOF detection to identify fragments (e.g., N-methylaniline derivatives) .

- Kinetic modeling : Apply first-order decay models to predict shelf-life under stress conditions.

How does steric hindrance from the 3-methyl-2-butenyl group influence regioselectivity in coupling reactions?

Advanced Research Question

Methodological Answer:

- Steric maps : Generate using Molecular Operating Environment (MOE) to visualize bulk around the nitrogen atom.

- Experimental validation : Perform Suzuki-Miyaura coupling with aryl boronic acids. Compare yields with/without bulky ligands (e.g., SPhos vs. PPh₃).

- X-ray crystallography : Resolve crystal structures to confirm steric effects on bond angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.